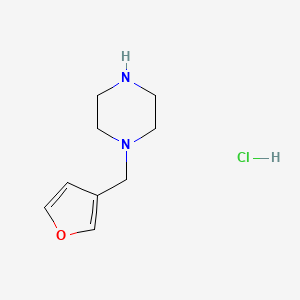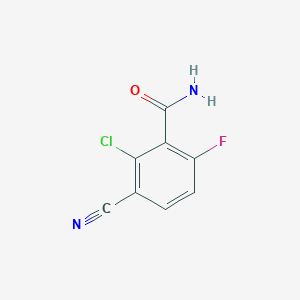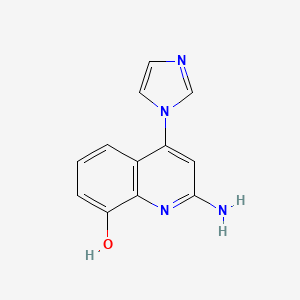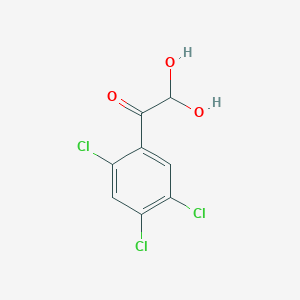
2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one is an organic compound with significant interest in various scientific fields It is characterized by the presence of two hydroxyl groups and a trichlorophenyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one typically involves the reaction of 2,4,5-trichlorophenylacetic acid with suitable reagents under controlled conditions. One common method includes the use of a strong base such as sodium hydroxide to deprotonate the carboxylic acid group, followed by the addition of a hydroxylating agent to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols.
Substitution products: Derivatives with various functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups and trichlorophenyl moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Similar in structure but with trifluoromethyl groups instead of hydroxyl groups.
2,2,2-Trichloro-1-(3,4,5-trichlorophenyl)ethanone: Contains trichloromethyl groups instead of hydroxyl groups.
Uniqueness
2,2-Dihydroxy-1-(2,4,5-trichlorophenyl)ethan-1-one is unique due to the presence of hydroxyl groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where hydroxyl functionality is crucial.
Propiedades
Fórmula molecular |
C8H5Cl3O3 |
|---|---|
Peso molecular |
255.5 g/mol |
Nombre IUPAC |
2,2-dihydroxy-1-(2,4,5-trichlorophenyl)ethanone |
InChI |
InChI=1S/C8H5Cl3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,8,13-14H |
Clave InChI |
ABFZUCSXONSQCI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


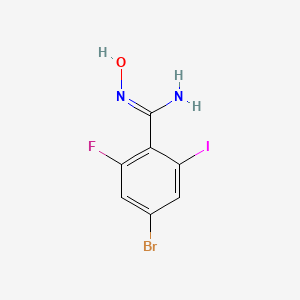
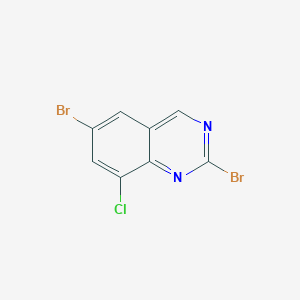
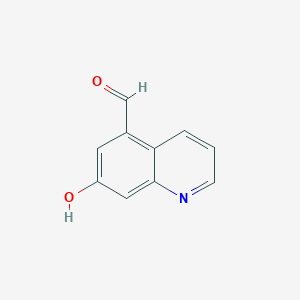
![2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12967152.png)
![Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-](/img/structure/B12967159.png)
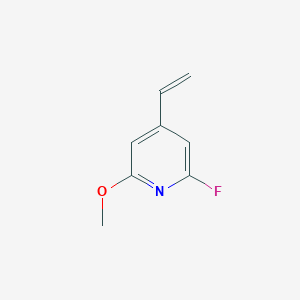


![(7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazin-2-yl)methanol](/img/structure/B12967203.png)
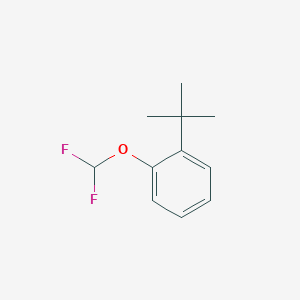
![(1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12967213.png)
